1-(tetrahydro-2H-pyran-2-yl)ethanone

Asymmetric Synthesis Chiral Auxiliary Stereoselective Reactions

1-(Tetrahydro-2H-pyran-2-yl)ethanone (CAS 62737-48-8), also referred to as 2-acetyltetrahydropyran, is a saturated six-membered oxygen heterocycle bearing an acetyl group at the 2-position. It is a colorless to pale yellow liquid with a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 62737-48-8
Cat. No. B3055007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tetrahydro-2H-pyran-2-yl)ethanone
CAS62737-48-8
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(=O)C1CCCCO1
InChIInChI=1S/C7H12O2/c1-6(8)7-4-2-3-5-9-7/h7H,2-5H2,1H3
InChIKeyPOJLCQLDAGLUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Tetrahydro-2H-pyran-2-yl)ethanone (62737-48-8) for R&D Procurement: Core Properties and Intermediate Utility


1-(Tetrahydro-2H-pyran-2-yl)ethanone (CAS 62737-48-8), also referred to as 2-acetyltetrahydropyran, is a saturated six-membered oxygen heterocycle bearing an acetyl group at the 2-position. It is a colorless to pale yellow liquid with a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol [1]. The compound exhibits limited water solubility but dissolves in common organic solvents such as ethanol and ether . It is primarily employed as a research intermediate in the synthesis of pharmaceuticals, agrochemicals, and tetrahydropyran-containing natural product analogs [2].

Why 1-(Tetrahydro-2H-pyran-2-yl)ethanone (62737-48-8) Cannot Be Interchanged with Common Analogs


Substituting 1-(tetrahydro-2H-pyran-2-yl)ethanone with other cyclic ketones (e.g., 2-acetylfuran, 2-acetylpyridine, 2-acetyl-1,3-dioxolane) introduces significant changes in molecular shape, stereochemistry, and electronic properties that alter reaction selectivity, downstream product profiles, and hazard classifications. The saturated tetrahydropyran ring in the target compound provides a distinct conformational bias and a stereogenic center at C2, which can be exploited in asymmetric synthesis or as a chiral auxiliary precursor [1]. In contrast, aromatic analogs like 2-acetylfuran possess a planar conjugated system that participates in different cycloaddition and electrophilic substitution pathways , while nitrogen-containing heterocycles such as 2-acetylpyridine introduce basic sites that can complex with metal catalysts and alter pharmacokinetic properties in drug discovery contexts . These fundamental differences in structure and reactivity preclude generic substitution and necessitate compound-specific sourcing for reproducible research outcomes.

1-(Tetrahydro-2H-pyran-2-yl)ethanone (62737-48-8): Comparative Evidence for Informed Procurement Decisions


Stereochemical Versatility: A Chiral Handle Lacking in Achiral Analogs

1-(Tetrahydro-2H-pyran-2-yl)ethanone possesses an undefined stereocenter at the 2-position of the tetrahydropyran ring, as indicated by its PubChem computed properties (Undefined Atom Stereocenter Count = 1) [1]. This structural feature is absent in common achiral analogs such as 2-acetylfuran and 2-acetylpyridine, which lack a stereocenter [2][3]. The presence of a stereocenter enables the compound to be employed as a racemic starting material for the development of stereoselective syntheses or, when resolved, as a chiral building block. This stereochemical dimension is critical for medicinal chemistry programs targeting chiral APIs.

Asymmetric Synthesis Chiral Auxiliary Stereoselective Reactions

Purity and Storage Stability: Verifiable Quality Metrics for Reproducible Research

Multiple commercial suppliers provide 1-(tetrahydro-2H-pyran-2-yl)ethanone with a documented purity of ≥95% or 97% . The compound is stable when stored at room temperature, eliminating the need for costly and logistically complex cold-chain shipping . In contrast, 2-acetylfuran (a furan analog) is a combustible liquid that decomposes to release carbon monoxide and carbon dioxide , and 2-acetylpyridine is a solid with a melting point of 26-28 °C, requiring careful temperature control during shipping and storage . The room-temperature stability of the target compound simplifies procurement and inventory management, reducing the risk of degradation-related experimental variability.

Quality Control Reproducibility Shelf Life

Solubility Profile: Balanced Lipophilicity for Diverse Reaction Media

1-(Tetrahydro-2H-pyran-2-yl)ethanone is soluble in common organic solvents such as ethanol and ether but exhibits limited water solubility . Its computed XLogP3-AA value of 0.7 [1] indicates moderate lipophilicity, striking a balance that facilitates dissolution in a range of polar and nonpolar media. This contrasts with 2-acetylfuran (XLogP3 ~1.2) which is more lipophilic and may require specific solvent conditions for certain reactions, and 2-acetylpyridine (XLogP3 ~0.8) which, due to its basic nitrogen, can participate in acid-base equilibria that alter solubility and reactivity in aqueous systems [2]. The target compound's solubility profile makes it a versatile intermediate for both aqueous workup and anhydrous transformations.

Organic Synthesis Solubility Reaction Solvent

Hazard and Handling Profile: A Well-Characterized Irritant with Clear Precautionary Measures

1-(Tetrahydro-2H-pyran-2-yl)ethanone is classified under GHS as Acute Toxicity Category 4 (oral), Skin Irritant Category 2, Eye Irritant Category 2A, and Specific Target Organ Toxicity – Single Exposure Category 3 (respiratory irritation) [1]. It carries the signal word 'Warning' and the hazard statements H302, H315, H319, and H335. This well-defined hazard profile allows for straightforward implementation of standard laboratory precautions (e.g., fume hood use, personal protective equipment). In contrast, 2-acetylfuran is combustible and decomposes to release toxic carbon monoxide, introducing additional fire and inhalation risks , and 2-acetylpyridine requires careful handling due to its volatility and potential for irritation at lower exposure thresholds . The target compound's predictable and manageable hazard profile supports safer and more compliant laboratory operations.

Laboratory Safety Risk Assessment GHS Classification

Relevance as a Building Block for Tetrahydropyran-Containing Natural Products

Tetrahydropyran (THP) rings are the sixth most prevalent ring system among all FDA-approved small molecule drugs and are ubiquitous in bioactive natural products, including bryostatin 1 and marine polycyclic polyethers [1]. 1-(Tetrahydro-2H-pyran-2-yl)ethanone serves as a fundamental THP building block, providing a pre-formed, saturated oxygen heterocycle that can be elaborated into complex polyether structures. While this is a class-level inference, the target compound's specific substitution pattern (acetyl at C2) offers a unique entry point for further functionalization compared to unsubstituted tetrahydropyran or other 2-alkyl analogs. Its procurement enables research groups to access a validated THP scaffold without the need for de novo ring construction, streamlining the synthesis of natural product analogs and medicinal chemistry libraries.

Natural Product Synthesis Drug Discovery Bioactive Scaffolds

Optimal Application Scenarios for 1-(Tetrahydro-2H-pyran-2-yl)ethanone (62737-48-8) Based on Comparative Evidence


Asymmetric Synthesis and Chiral Pool Development

The presence of a stereocenter at C2 (Undefined Atom Stereocenter Count = 1) [1] makes 1-(tetrahydro-2H-pyran-2-yl)ethanone a valuable starting material for the development of stereoselective synthetic routes. Procurement of this compound enables the exploration of chiral resolution techniques or the use of the racemic mixture as a substrate for asymmetric catalysis, a capability not offered by achiral analogs like 2-acetylfuran or 2-acetylpyridine . This is particularly relevant for medicinal chemistry teams designing enantiomerically pure drug candidates.

Multi-Step Organic Synthesis Requiring Room-Temperature Stable Intermediates

For laboratories executing complex, multi-step syntheses where storage conditions are a logistical concern, 1-(tetrahydro-2H-pyran-2-yl)ethanone offers the advantage of room-temperature stability [1]. This contrasts with 2-acetylpyridine, which requires temperature-controlled storage due to its low melting point , and 2-acetylfuran, which poses combustion and decomposition risks . The simplified storage and handling of the target compound reduces the risk of experimental variability arising from reagent degradation, thereby enhancing reproducibility in long-term research projects.

Synthesis of Tetrahydropyran-Containing Natural Product Analogs

Given the prominence of tetrahydropyran rings in FDA-approved drugs and bioactive natural products [1], 1-(tetrahydro-2H-pyran-2-yl)ethanone serves as an ideal entry point for the construction of polyether and macrolide scaffolds. Its pre-formed, saturated oxygen heterocycle circumvents the need for de novo ring construction, streamlining the synthesis of complex molecules such as bryostatin analogs or simplified marine polycyclic polyethers. This application leverages the compound's unique structural features (ring oxygen, saturated conformation) that are absent in common cyclic ketones like cyclohexanone.

Medicinal Chemistry Library Synthesis with Defined Physicochemical Properties

The balanced lipophilicity of 1-(tetrahydro-2H-pyran-2-yl)ethanone (XLogP3 = 0.7) [1] positions it as a versatile building block for the generation of compound libraries with favorable drug-like properties. Its solubility in both organic solvents and limited aqueous systems facilitates a range of reaction conditions, from anhydrous acylations to aqueous workups. In contrast, the more lipophilic 2-acetylfuran (XLogP3 ~1.2) may limit solubility in polar media, while the basic 2-acetylpyridine can complicate acid-base sensitive transformations. Procurement of the target compound supports the efficient synthesis of diverse, well-characterized small molecules for biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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